2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines isoquinoline and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoquinoline intermediate.
Amide Bond Formation: The final step involves the formation of the amide bond between the isoquinoline and pyridine moieties. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide: shares structural similarities with other isoquinoline derivatives such as:
Uniqueness
- Structural Uniqueness : The combination of isoquinoline and pyridine moieties in a single molecule provides unique chemical properties and potential biological activities.
- Functional Uniqueness : The presence of both carbonyl and amide functional groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-(2-pyridin-2-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-21-12-16(14-7-2-3-8-15(14)18(21)23)17(22)20-11-9-13-6-4-5-10-19-13/h2-8,10,12H,9,11H2,1H3,(H,20,22) |
InChI Key |
VVCBOTGNXDLYCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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